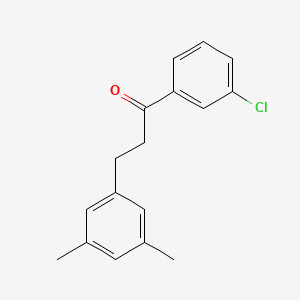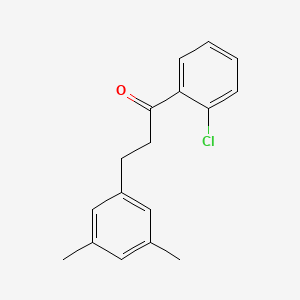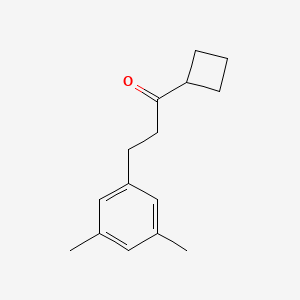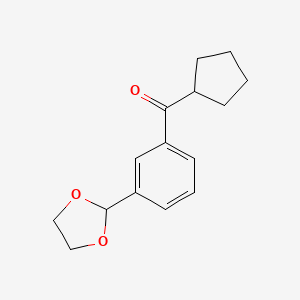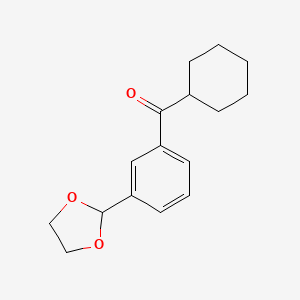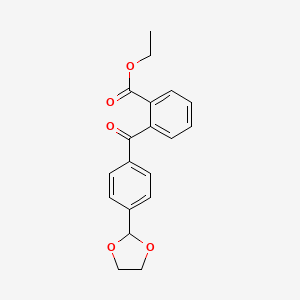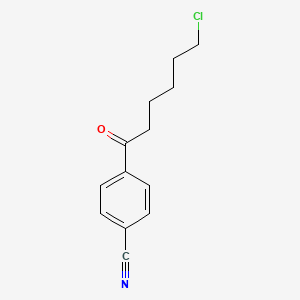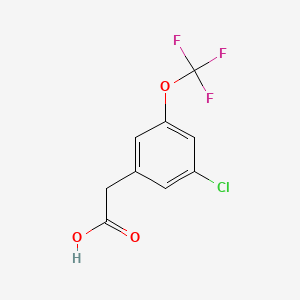
3-Chloro-5-(trifluoromethoxy)phenylacetic acid
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethoxy)phenylacetic acid is a chemical compound with the CAS Number: 433938-70-6 . It has a molecular weight of 254.59 . The IUPAC name for this compound is [3-chloro-5-(trifluoromethoxy)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-(trifluoromethoxy)phenylacetic acid is 1S/C9H6ClF3O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-5-(trifluoromethoxy)phenylacetic acid is a solid powder at ambient temperature . It has a boiling point of 42-44 degrees Celsius .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-5-(trifluoromethoxy)phenylacetic acid, focusing on six unique fields:
Pharmaceutical Development
3-Chloro-5-(trifluoromethoxy)phenylacetic acid is often used as an intermediate in the synthesis of pharmaceutical compounds. Its unique chemical structure, featuring both chloro and trifluoromethoxy groups, makes it valuable in the development of drugs with enhanced bioavailability and metabolic stability. Researchers leverage this compound to create novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions .
Agrochemical Research
In agrochemical research, this compound serves as a building block for the synthesis of herbicides and pesticides. Its ability to disrupt specific biochemical pathways in plants and pests makes it a crucial component in the development of effective and environmentally friendly agrochemicals. Studies focus on optimizing its efficacy and minimizing its environmental impact .
Material Science
3-Chloro-5-(trifluoromethoxy)phenylacetic acid is utilized in the creation of advanced materials, particularly in the field of polymers and coatings. Its incorporation into polymer chains can enhance properties such as thermal stability, chemical resistance, and mechanical strength. Researchers explore its potential in developing high-performance materials for industrial applications .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical properties and stability make it ideal for ensuring the accuracy and precision of analytical measurements. It is particularly useful in methods such as chromatography and mass spectrometry .
Biochemical Research
Biochemists use 3-Chloro-5-(trifluoromethoxy)phenylacetic acid to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in biochemical assays, helping researchers understand enzyme functions and identify potential targets for drug development. This application is crucial for advancing knowledge in cellular and molecular biology .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAMKCJWACMTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244352 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethoxy)phenylacetic acid | |
CAS RN |
433938-70-6 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433938-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


